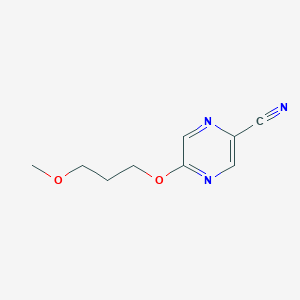
5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Overview
Description
5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to interact with their targets and cause changes in cellular processes . For instance, some indole derivatives have demonstrated various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds, it’s likely that this compound may influence multiple biochemical pathways .
Result of Action
Similar compounds have been found to possess potent growth inhibitory effects against certain strains of mycobacterium tuberculosis , suggesting that this compound may also have significant biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzohydrazide with phosphoryl chloride, followed by the addition of sodium azide. The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized oxadiazoles.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics and antifungal drugs.
Medicine: In medicinal chemistry, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. Preliminary studies have shown that it can inhibit the proliferation of cancer cells and reduce inflammation in animal models.
Industry: In the materials science industry, this compound is used in the development of new polymers and materials with unique properties. Its incorporation into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials.
Comparison with Similar Compounds
- 5-Chloro-3-methyl-1,2,4-oxadiazole
- 3-(3-Methoxyphenyl)-1,2,4-oxadiazole
- 5-Chloro-3-phenyl-1,2,4-oxadiazole
Comparison: Compared to similar compounds, 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole stands out due to its unique combination of a chloro group and a methoxyphenyl group. This combination enhances its biological activity and makes it more versatile in various applications. For example, the presence of the methoxy group can increase the compound’s solubility and bioavailability, while the chloro group can enhance its reactivity in chemical reactions.
Properties
IUPAC Name |
5-chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-13-7-4-2-3-6(5-7)8-11-9(10)14-12-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMNELHOIBQQMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


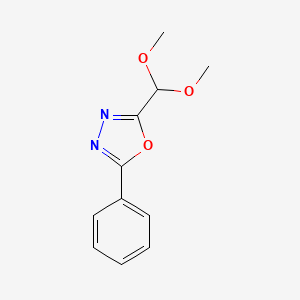
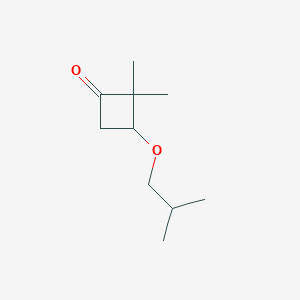
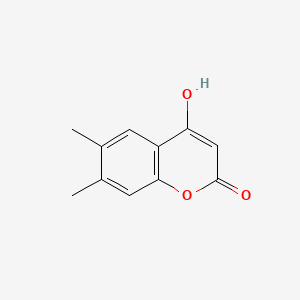
![1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1455749.png)
![1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455753.png)
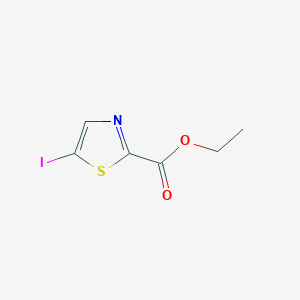
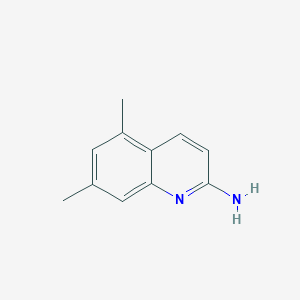
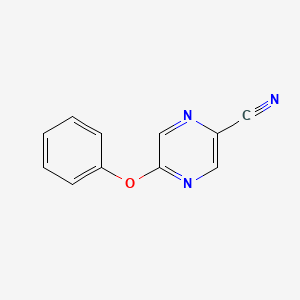
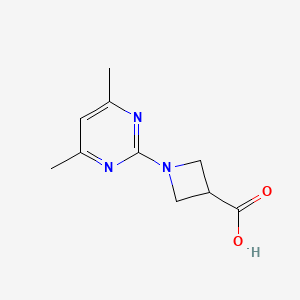
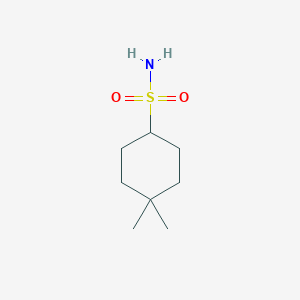
![1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B1455761.png)
![methyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B1455762.png)
